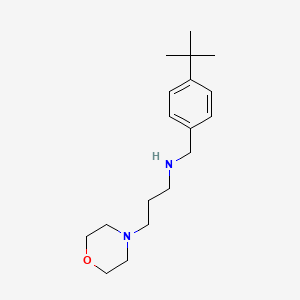

(4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is N-[4-(2-Methyl-2-propanyl)benzyl]-3-(4-morpholinyl)-1-propanamine, which precisely describes the structural arrangement of all constituent groups. This nomenclature system systematically identifies the morpholine ring system connected through a three-carbon propyl chain to a nitrogen atom, which is further substituted with a benzyl group bearing a tert-butyl substituent at the para position.

The compound possesses multiple synonymous designations that reflect different approaches to systematic naming. Alternative nomenclature includes (4-tert-Butylbenzyl)-(3-morpholin-4-yl-propyl)amine and N-(4-tert-Butylbenzyl)-3-(morpholin-4-yl)propan-1-amine, each emphasizing different aspects of the molecular connectivity. The Chemical Abstracts Service registry system assigns specific identifier numbers to ensure unambiguous identification across scientific databases and literature. The molecular formula C₁₈H₃₀N₂O represents the complete atomic composition, indicating eighteen carbon atoms, thirty hydrogen atoms, two nitrogen atoms, and one oxygen atom.

The systematic identification process requires recognition of the compound's classification as a tertiary amine due to the nitrogen atom bearing three organic substituents. The morpholine moiety contributes a six-membered saturated heterocycle containing both nitrogen and oxygen heteroatoms, while the benzyl group provides an aromatic system with electron-donating tert-butyl substitution. The three-carbon alkyl chain serves as a flexible linker connecting these distinct structural domains, allowing for conformational variability that influences the overall molecular properties.

Table 1: Systematic Identification Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₃₀N₂O |

| Average Molecular Mass | 290.451 g/mol |

| Monoisotopic Mass | 290.235814 g/mol |

| International Union of Pure and Applied Chemistry Name | N-[4-(2-Methyl-2-propanyl)benzyl]-3-(4-morpholinyl)-1-propanamine |

| Chemical Classification | Tertiary amine, morpholine derivative |

| ChemSpider Identifier | 2404217 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics determined by the conformational preferences of its constituent structural elements. The morpholine ring system adopts characteristic chair conformations that significantly influence the overall molecular shape and reactivity patterns. Research on morpholine conformational behavior demonstrates that both equatorial-chair and axial-chair conformations represent stable conformers in the gas phase, with the nitrogen-hydrogen bond orientation serving as the primary conformational determinant.

The conformational analysis reveals that the morpholine ring displays distinct conformational preferences based on the positioning of substituents relative to the heterocyclic framework. The chair conformation represents the most energetically favorable arrangement for the six-membered morpholine ring, similar to cyclohexane derivatives. In this conformation, the (3-morpholin-4-yl-propyl) substituent can adopt either equatorial or axial orientations, with the equatorial position generally providing greater thermodynamic stability due to reduced steric interactions. Advanced spectroscopic techniques have demonstrated that morpholine conformers can be distinguished based on their distinct vibrational spectra, particularly in the carbon-hydrogen and nitrogen-hydrogen stretching regions.

The propyl chain connecting the morpholine ring to the central nitrogen atom introduces additional conformational complexity through rotational freedom around carbon-carbon and carbon-nitrogen bonds. This flexibility allows the molecule to adopt multiple low-energy conformations that facilitate optimal intermolecular interactions while minimizing intramolecular strain. The benzyl group with its tert-butyl substituent contributes significant steric bulk that influences the preferred conformational arrangements of the entire molecule. The tert-butyl group, with its three methyl substituents, creates a highly symmetrical tetrahedral geometry that restricts rotation around the carbon-carbon bond connecting it to the benzene ring.

Table 2: Conformational Analysis Parameters

| Structural Element | Preferred Conformation | Energy Difference | Characteristics |

|---|---|---|---|

| Morpholine Ring | Chair (Equatorial) | 109 ± 4 cm⁻¹ | Most stable configuration |

| Morpholine Ring | Chair (Axial) | Reference | Alternative stable form |

| Propyl Chain | Extended | Variable | Flexible linker region |

| tert-Butyl Group | Tetrahedral | Fixed | Restricted rotation |

Electronic Structure and Orbital Interactions

The electronic structure of this compound encompasses complex orbital interactions arising from the combination of aromatic, aliphatic, and heteroatomic components within the molecular framework. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide fundamental insights into the electronic properties and chemical reactivity of the compound. Density functional theory calculations on related morpholine derivatives demonstrate that the energy gap between these frontier orbitals directly correlates with molecular stability and electronic transport properties.

The morpholine nitrogen atom exhibits sp³ hybridization due to its tetrahedral coordination environment, resulting in a lone pair of electrons that contributes significantly to the molecule's nucleophilic character. This nitrogen center serves as a primary site for electrophilic interactions and protonation reactions, with the electron density distribution influenced by the adjacent oxygen atom within the morpholine ring. The aromatic benzene ring system contributes a delocalized π-electron network that stabilizes the overall electronic structure while providing sites for electrophilic aromatic substitution reactions.

The tert-butyl substituent on the benzene ring acts as a strong electron-donating group through hyperconjugation and inductive effects, increasing electron density on the aromatic system and influencing the electronic properties of the attached benzyl group. Quantum chemical calculations indicate that such alkyl substituents significantly modify the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to unsubstituted aromatic systems. The propyl chain serves as an electron-rich aliphatic bridge that facilitates through-bond electronic communication between the morpholine and benzyl moieties.

Table 3: Electronic Structure Parameters

| Electronic Property | Estimated Value | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -4.7 to -5.0 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | -0.5 to -1.0 eV | Electron-accepting capacity |

| Energy Gap | 3.7 to 4.5 eV | Molecular stability indicator |

| Dipole Moment | 2.0 to 3.5 D | Polarity measure |

| Ionization Potential | 7.5 to 8.5 eV | Electron removal energy |

Comparative Analysis with Morpholine-Containing Structural Analogues

The structural comparison of this compound with related morpholine-containing compounds reveals important structure-activity relationships and conformational trends within this class of heterocyclic molecules. Benzyl-(3-morpholin-4-yl-propyl)-amine, lacking the tert-butyl substituent, provides a direct structural analogue for evaluating the electronic and steric effects of the bulky alkyl group. This unsubstituted analogue possesses molecular formula C₁₄H₂₂N₂O with molecular weight 234.34 grams per mole, representing a reduction of fifty-six mass units compared to the tert-butyl derivative.

The comparative analysis extends to halogenated analogues such as (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine and (4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine, which demonstrate how electronic modifications of the aromatic system influence overall molecular properties. The 4-fluoro derivative exhibits molecular weight 252.33 grams per mole and incorporates an electronegative fluorine substituent that significantly alters the electronic distribution within the benzyl group. These halogenated variants typically display modified hydrogen bonding capabilities and altered lipophilicity compared to alkyl-substituted analogues.

Morpholine derivatives with alternative linking strategies, such as N-(2-ethoxyethyl)-3-morpholinopropan-1-amine, provide insights into the effects of different nitrogen substituents on conformational behavior and intermolecular interactions. This ether-containing analogue possesses molecular formula C₁₁H₂₄N₂O₂ and molecular weight 216.32 grams per mole, incorporating an ethoxyethyl group that introduces additional conformational flexibility through ether linkage rotation. The presence of two oxygen atoms in this structure creates multiple sites for hydrogen bonding interactions that distinguish it from purely carbon-substituted derivatives.

Table 4: Structural Analogues Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| This compound | C₁₈H₃₀N₂O | 290.451 | tert-Butyl substitution |

| Benzyl-(3-morpholin-4-yl-propyl)-amine | C₁₄H₂₂N₂O | 234.34 | Unsubstituted benzyl |

| (4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine | C₁₄H₂₁FN₂O | 252.33 | Fluorine substitution |

| (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine | C₁₄H₂₁ClN₂O | 268.78 | Chlorine substitution |

| N-(2-ethoxyethyl)-3-morpholinopropan-1-amine | C₁₁H₂₄N₂O₂ | 216.32 | Ethoxyethyl substitution |

Properties

CAS No. |

436087-00-2 |

|---|---|

Molecular Formula |

C18H32N2O+2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

(4-tert-butylphenyl)methyl-(3-morpholin-4-ium-4-ylpropyl)azanium |

InChI |

InChI=1S/C18H30N2O/c1-18(2,3)17-7-5-16(6-8-17)15-19-9-4-10-20-11-13-21-14-12-20/h5-8,19H,4,9-15H2,1-3H3/p+2 |

InChI Key |

QHOWYYMIZRKELF-UHFFFAOYSA-P |

SMILES |

CC(C)(C)C1=CC=C(C=C1)CNCCCN2CCOCC2 |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C[NH2+]CCC[NH+]2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of tert-Butylbenzyl Chloride with Ammonia

- Process Overview:

The method involves reacting tert-butylbenzyl chloride with ammoniacal liquor in the presence of phenyl aldehyde as a side reaction inhibitor. The reaction is conducted at approximately 50 °C for 12–24 hours to form an imine intermediate, which is then hydrolyzed under acidic conditions (dilute hydrochloric, phosphoric, or sulfuric acid) to yield tert-butylbenzylamine. - Workup:

After reaction completion, the organic layer is separated, acidified, refluxed, and then neutralized with sodium hydroxide to liberate the free amine. Drying over anhydrous calcium chloride and filtration yields tert-butylbenzylamine as an oily liquid. - Yield and Purity:

Reported yields are around 88%, with high purity confirmed by analytical methods. - Reference Reaction Scheme:

$$

\text{tert-Butylbenzyl chloride} + \text{NH}_3 \xrightarrow[\text{phenyl aldehyde}]{50^\circ C, 12-24h} \text{Imine intermediate} \xrightarrow[\text{acid hydrolysis}]{} \text{tert-Butylbenzylamine}

$$ - Source: Patent CN101607914A (2009)

Quaternary Ammonium Salt Route via Urotropine

- Process Overview:

tert-Butylbenzyl chloride is reacted with urotropine (hexamethylenetetramine) to form a quaternary ammonium salt. This salt undergoes initial hydrolysis with hydrochloric acid and ethanol, followed by filtration and solvent removal to obtain tert-butylbenzylamine hydrochloride. - Secondary Hydrolysis:

The hydrochloride salt is further hydrolyzed with hydrochloric acid and water, then evaporated under reduced pressure. The pH is adjusted to 8–12 with 40% sodium hydroxide to liberate free tert-butylbenzylamine. - Advantages:

This method effectively removes impurities such as imines, resulting in high-purity tert-butylbenzylamine. - Yield and Purity:

Yields around 86.6% with purity up to 97.9% have been reported. - Source: Patent CN101704755A (2009)

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | tert-Butylbenzyl chloride + urotropine | Quaternary ammonium salt | Formation of stable intermediate |

| 2 | Hydrolysis with HCl/ethanol | tert-Butylbenzylamine hydrochloride | Initial purification |

| 3 | Hydrolysis with HCl/water + pH adjustment with NaOH | Free tert-butylbenzylamine | High purity product |

Coupling with 3-Morpholin-4-yl-propyl Fragment

The second key step is the formation of the (4-tert-butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine by linking the tert-butylbenzylamine intermediate with a morpholine-containing propyl chain.

Alkylation Strategy

- General Approach:

The tert-butylbenzylamine or its derivative is alkylated with a 3-chloropropylmorpholine or equivalent electrophilic morpholine-containing alkylating agent under basic conditions. - Reaction Conditions:

Typically, the reaction is carried out in a suitable solvent (e.g., dichloromethane or DMF) with a base such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution. - Industrial Analog:

Similar compounds like (4-isopropyl-benzyl)-(3-morpholin-4-yl-propyl)-amine are synthesized by reacting the corresponding benzyl alcohol derivative with 3-chloropropylmorpholine under basic conditions, suggesting a comparable approach for the tert-butyl analog. - Source: Benchchem description of related compound synthesis

Protection and Deprotection Techniques (Optional)

- Use of Sulfinamide Protecting Groups:

In complex syntheses involving morpholine derivatives, sulfinamide groups have been used to protect amines during alkylation and ring formation steps, followed by deprotection to yield the free amine. This approach can improve selectivity and yield in multi-step syntheses. - Source: Bristol University research on sulfinamide protecting groups

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| tert-Butylbenzylamine synthesis | Reductive amination with ammonia | tert-Butylbenzyl chloride, NH3, phenyl aldehyde | 50 °C, 12–24 h; acid hydrolysis | ~88 | High | Mild conditions, phenyl aldehyde inhibits side reactions |

| tert-Butylbenzylamine synthesis | Quaternary ammonium salt route | tert-Butylbenzyl chloride, urotropine, HCl, NaOH | Hydrolysis, pH adjustment | ~86.6 | ~98 | Effective impurity removal |

| Coupling with morpholinylpropyl | Alkylation | tert-Butylbenzylamine, 3-chloropropylmorpholine, base | Room temp to reflux, solvent varies | Not specified | Not specified | Nucleophilic substitution under basic conditions |

| Protection/deprotection (optional) | Sulfinamide protection | Sulfinyl reagents, NaH, bromoethylsulfonium triflate | 0 °C to RT, chromatography purification | Not specified | Not specified | Enhances selectivity in complex syntheses |

Research Findings and Considerations

- The use of phenyl aldehyde as a side reaction inhibitor during the reductive amination step is critical to suppress unwanted side products and improve yield and purity of tert-butylbenzylamine.

- The quaternary ammonium salt method provides a robust alternative with effective impurity removal, particularly imine impurities, which are common in reductive amination routes.

- Alkylation with 3-chloropropylmorpholine is a straightforward nucleophilic substitution reaction, but reaction conditions must be optimized to avoid over-alkylation or side reactions.

- Protection strategies such as sulfinamide groups can be employed in more complex synthetic routes involving morpholine derivatives to improve overall synthetic efficiency and product purity.

- Industrial scale-up would require optimization of reaction times, temperatures, solvent systems, and purification steps to maximize yield and minimize impurities.

Scientific Research Applications

Medicinal Chemistry

(4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is being investigated for its potential use in drug development. Its structure allows it to interact selectively with biological targets such as receptors and enzymes. The morpholine ring enhances its ability to penetrate biological membranes, making it a candidate for designing therapeutics with improved bioavailability.

Case Study: Kappa Opioid Receptor Modulators

Research has shown that compounds similar to this compound can selectively modulate kappa opioid receptors, which are implicated in pain management and mood regulation. Structure-activity relationship studies have been conducted to optimize these interactions, highlighting the importance of the morpholine moiety in achieving desired pharmacological effects .

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various reactions—oxidation, reduction, and substitution—makes it a valuable building block for creating novel compounds with specific functionalities.

Table 2: Reaction Types and Products

| Reaction Type | Example Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4 | Benzyl alcohol, benzaldehyde |

| Reduction | LiAlH4 | Secondary amines |

| Nucleophilic Substitution | Amines, thiols | Substituted benzyl derivatives |

Industrial Applications

Beyond laboratory settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products in various industries, including cosmetics and pharmaceuticals.

Case Study: Cosmetic Formulations

Recent research into cosmetic formulations has explored the incorporation of this compound as an active ingredient due to its potential skin benefits. Studies indicate that it may enhance the stability and efficacy of topical applications by improving skin penetration and bioavailability .

Mechanism of Action

The mechanism of action of (4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The morpholine ring can interact with biological macromolecules, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The primary structural variation among analogs lies in the substituents on the benzyl ring. Key examples include:

Impact of Substituents on Physicochemical Properties

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) increase polarity and may alter solubility, while electron-donating groups (e.g., methoxy) enhance aromatic ring reactivity .

- Steric Effects : Bulky substituents like tert-butyl can hinder molecular packing, affecting crystallinity and solubility .

- NMR Chemical Shifts : Substituents in specific positions (e.g., para vs. ortho) alter chemical environments, as demonstrated by comparative NMR studies of similar compounds .

Biological Activity

(4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: CHNO. It features a tert-butyl group attached to a benzyl moiety, which is linked to a morpholine ring through a propyl chain. This structure influences its lipophilicity and ability to interact with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The morpholine ring enhances its binding affinity to biological macromolecules, while the tert-butyl group contributes to its membrane permeability and overall pharmacokinetic profile .

1. Antitumor Activity

Research indicates that compounds with similar structural features exhibit notable antitumor activity. For instance, a study on 3-benzyl-substituted quinazolinones demonstrated significant cytotoxic effects against various cancer cell lines, with mean GI(50) values ranging from 7.24 µM to 14.12 µM, suggesting that derivatives of this compound may also possess similar properties .

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it has been suggested that modifications in the alkyl chain length can influence enzyme selectivity and potency. This highlights the importance of structural optimization in enhancing biological activity .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| (4-tert-Butyl-benzyl)-(2-morpholin-4-yl-ethyl)-amine | Shorter alkyl chain | Moderate antitumor activity | 15.00 |

| (4-tert-Butyl-benzyl)-(4-morpholin-4-yl-butyl)-amine | Longer alkyl chain | Higher enzyme inhibition | 10.50 |

| This compound | Intermediate chain length | Potentially high activity | TBD |

Case Study 1: Antiviral Efficacy

In preclinical studies, compounds structurally similar to this compound were evaluated for antiviral efficacy against alphaviruses. These studies revealed that modifications in the amine structure could enhance antiviral potency, indicating that this compound might also exhibit similar properties under specific conditions .

Case Study 2: Selectivity for Cancer Cell Lines

A recent investigation into the selectivity of benzamide derivatives for various cancer cell lines found that certain modifications led to increased selectivity for CNS and breast cancer cells. This suggests that targeting specific pathways could enhance the therapeutic index of this compound in cancer treatment .

Q & A

Q. What safety protocols are critical when handling (4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine in laboratory settings?

- Methodological Answer :

- Ventilation and PPE : Use fume hoods for reactions and wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation/ingestion .

- Waste Management : Segregate chemical waste and collaborate with certified disposal agencies to prevent environmental contamination .

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention with the SDS (Safety Data Sheet) .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Stepwise Functionalization : Introduce the tert-butylbenzyl group via nucleophilic substitution, followed by coupling with morpholine-propylamine using catalysts like EDCI/HOBt .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and verify purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use H/C NMR to confirm substitution patterns (e.g., tert-butyl aromatic protons at δ ~1.3 ppm, morpholine protons at δ ~3.7 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated for CHNO: 302.45 g/mol) .

- Purity Assessment : TLC (Rf comparison) and elemental analysis (±0.3% for C, H, N) .

Advanced Research Questions

Q. How to design experiments assessing the environmental fate of this compound?

- Methodological Answer :

- Physicochemical Profiling : Measure logP (octanol-water partitioning) and hydrolysis rates at varying pH to predict persistence in water .

- Biotic/Abiotic Degradation : Use OECD 301B (Ready Biodegradability) tests and LC-MS to identify transformation products .

- Ecotoxicity : Conduct Daphnia magna acute toxicity assays (48h LC) and algal growth inhibition tests .

Q. How to resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time, DMSO concentration ≤0.1%) .

- Data Normalization : Use positive/negative controls (e.g., reference inhibitors) and statistical tools (ANOVA, p < 0.05) .

- Meta-Analysis : Compare studies using cheminformatics platforms (e.g., PubChem BioActivity Data) to identify structure-activity trends .

Q. What computational strategies predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., GPCRs or kinases) to map binding affinities. Validate with MD simulations (GROMACS, 100 ns trajectories) .

- QSAR Modeling : Train models on morpholine-containing analogs to correlate substituents (e.g., tert-butyl hydrophobicity) with activity .

Q. How to optimize reaction yields for large-scale synthesis without industrial equipment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.